(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound “(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a benzofuran derivative characterized by a thiophene-substituted benzylidene group at the 2-position and a methyl acetate ester at the 6-position of the benzofuran core. Its Z-configuration is critical for stereochemical stability and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-19-15(17)9-20-10-4-5-12-13(7-10)21-14(16(12)18)8-11-3-2-6-22-11/h2-8H,9H2,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIUDAIBJXQCJ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, with the CAS number 848207-35-2, is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer effects.
The molecular formula of this compound is C16H12O5S, with a molecular weight of 316.33 g/mol. The compound features a thiophene ring and a benzofuran moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12O5S |
| Molecular Weight | 316.33 g/mol |
| CAS Number | 848207-35-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of thiophene-2-carbaldehyde with a benzofuran derivative under basic conditions. The reaction often employs bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiophene and benzofuran structures can inhibit the growth of various bacteria and fungi. The antimicrobial effects were assessed using the serial plate dilution method against Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. It has been suggested that compounds with similar structures can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Activity
In vitro studies have demonstrated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds with similar structural motifs have shown efficacy against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited moderate to high inhibition at concentrations ranging from 12.5 to 100 μg/mL .
- Cytotoxicity in Cancer Cells : In another investigation focusing on the cytotoxic effects of related compounds on B16F10 melanoma cells, it was found that certain derivatives did not exhibit cytotoxicity at concentrations below 20 µM after 48 hours of treatment, suggesting a favorable safety profile for further development .
Scientific Research Applications
Biological Applications
Antioxidant Activity
Research indicates that compounds containing thiophene rings exhibit notable antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. Studies have shown that derivatives of thiophene can scavenge free radicals effectively, making them potential candidates for pharmaceuticals aimed at preventing cellular damage due to oxidative stress .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Thiophene derivatives have demonstrated efficacy against bacteria and fungi, suggesting that (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate could be developed into a new class of antimicrobial agents .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibition could have implications in developing treatments for diseases like diabetes and cancer, where enzyme regulation is critical .
Material Science Applications
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to form stable films and favorable charge transport characteristics enhances its potential in these technologies .
Sensors
Due to its electronic properties, this compound can be employed in sensor technology, particularly for detecting gases or biological molecules. Its integration into sensor devices could lead to advancements in environmental monitoring and medical diagnostics .
Synthetic Chemistry Applications
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various coupling reactions. The presence of functional groups allows for further modifications, expanding its utility in synthetic pathways .
Knoevenagel Condensation Reactions
The compound can participate in Knoevenagel condensation reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction pathway is significant for developing new pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Findings:
Substituent Effects on Lipophilicity: The tert-butylphenyl derivative (XLogP3 = 5.2) is significantly more lipophilic than the target compound (~3.5), highlighting how bulky alkyl groups dominate over sulfur-based thiophene in partitioning behavior.
Electronic and Steric Modifications :
- Fluorine in the 3-fluorophenyl analog increases polarity and may enhance intermolecular interactions (e.g., dipole-dipole or halogen bonding) .
- Benzyl or dimethoxybenzoate esters (e.g., in ) introduce larger aromatic systems, improving thermal stability but reducing solubility.
Stereochemical Validation :
- The Z-configuration, confirmed via X-ray crystallography using SHELX software , is conserved across analogs to maintain planar geometry and conjugation.
Synthetic Flexibility :
- Modular substitution at R1 (benzylidene) and R2 (ester) allows tuning of electronic, steric, and solubility profiles for targeted applications.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what key reaction conditions influence stereochemical outcomes?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Base-mediated coupling (e.g., NaH in THF) to form the benzofuran core via [3,3]-sigmatropic rearrangement, as demonstrated in benzofuran-derived natural product syntheses .
- Step 2: Thiophene incorporation via nucleophilic substitution or condensation reactions. For example, benzoylisothiocyanate can react with thiophene precursors under controlled pH and temperature to retain stereochemistry .
- Critical Conditions: Solvent polarity (THF vs. dioxane), reaction temperature (0°C for NaH activation), and stoichiometric ratios (equimolar benzoylisothiocyanate) are pivotal for stereoselectivity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: - and -NMR identify proton environments (e.g., dihydrobenzofuran C3-oxo group at δ ~170 ppm) and confirm stereochemistry via coupling constants .
- X-ray Crystallography: Resolves absolute configuration, particularly for the (Z)-isomer, by analyzing intermolecular interactions and bond angles .
- IR Spectroscopy: Confirms ester carbonyl (C=O stretch at ~1740 cm) and thiophene C-S bonds (680–850 cm) .
Advanced: How can computational methods predict reactivity and stability under varying environmental conditions?
Methodological Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene moiety’s electron-rich nature increases susceptibility to oxidation .
- Molecular Dynamics Simulations: Assess solvation effects and degradation pathways in aqueous vs. organic matrices. Parameters like LogP (~2.17) inform solvent compatibility .
- Thermogravimetric Analysis (TGA): Quantifies thermal stability, with decomposition temperatures linked to ester and thiophene group interactions .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, concentrations) to identify confounding variables. For example, discrepancies in IC values may arise from differential solvent use (DMSO vs. ethanol) .
- Dose-Response Reevaluation: Use Hill slope analysis to distinguish between true bioactivity and assay artifacts .
- Environmental Impact Studies: Assess compound stability in biological matrices (e.g., plasma half-life) to clarify bioavailability differences .
Basic: What critical parameters should guide in vitro assay design for evaluating biological activity?
Methodological Answer:
- Solubility Optimization: Use co-solvents (e.g., 0.1% Tween-80) to mitigate aggregation, confirmed via dynamic light scattering (DLS) .
- Control Selection: Include structurally analogous inert compounds (e.g., methyl benzoate derivatives) to isolate target-specific effects .
- Replicate Design: Employ split-plot or randomized block designs to account for batch-to-batch variability in compound synthesis .
Advanced: How does stereochemistry at the thiophen-2-ylmethylene group influence biological target interactions?
Methodological Answer:
- Docking Studies: Compare (Z)- and (E)-isomer binding affinities to enzymes (e.g., cytochrome P450). The (Z)-configuration’s planar geometry enhances π-π stacking with aromatic residues .
- Pharmacophore Modeling: Map steric and electronic features (e.g., sulfone group orientation) to predict target engagement. For example, the (Z)-isomer’s methyl ester group may sterically hinder non-specific binding .
- Kinetic Assays: Measure association/dissociation rates (e.g., surface plasmon resonance) to correlate stereochemistry with binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
